1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime
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Overview
Description
1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime is a chemical compound with a complex structure that includes a chlorophenyl group, a cyclopropyl ring, and an ethanone moiety
Preparation Methods
The synthesis of 1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime typically involves multiple steps. One common synthetic route starts with the preparation of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. This intermediate can be synthesized using chlorobenzyl alcohol, sodium nitrite, and acetic acid under specific reaction conditions . The final step involves the conversion of this intermediate to the O-methyloxime derivative through a reaction with methoxyamine hydrochloride in the presence of a base such as sodium acetate .
Chemical Reactions Analysis
1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohol derivatives.
Scientific Research Applications
1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-2-cyclopropyl-1-propanone: This compound is a key intermediate in the synthesis of the O-methyloxime derivative and shares similar structural features.
(2-chlorophenyl)(4-chlorophenyl)methanone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)cyclopropyl]-N-methoxyethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-8(14-15-2)11-7-12(11)9-3-5-10(13)6-4-9/h3-6,11-12H,7H2,1-2H3/b14-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOPFLIRWQXMEB-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1CC1C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C1CC1C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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